4-Iodo-2,5-dimethoxybenzaldehyde
Description
Contextualization of Substituted Aromatic Aldehydes in Synthetic Chemistry
Substituted aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a vast array of complex molecules. wisdomlib.orgnumberanalytics.com Their importance stems from the reactivity of the aldehyde group, which readily participates in a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. numberanalytics.combloomtechz.com These reactions allow for the construction of diverse molecular frameworks, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.combloomtechz.com The substituents on the aromatic ring play a crucial role in modulating the reactivity of the aldehyde and influencing the properties of the final products. wisdomlib.orgscience.gov
Academic Significance of Halogenated Dimethoxybenzaldehydes
Within the broader class of substituted aromatic aldehydes, halogenated dimethoxybenzaldehydes hold particular academic interest. The presence of both electron-donating methoxy (B1213986) groups and an electron-withdrawing halogen atom on the aromatic ring creates a unique electronic environment. This electronic interplay can influence the regioselectivity of further reactions and provide handles for subsequent cross-coupling reactions, a powerful tool in modern organic synthesis. The iodo-substituent, in particular, is a versatile functional group that can be readily displaced or participate in various coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds.
Overview of Research Trajectories for 4-Iodo-2,5-dimethoxybenzaldehyde
Research involving this compound has primarily focused on its utility as a precursor in the synthesis of more complex molecules. A significant area of investigation involves its use in the preparation of psychoactive phenethylamines and amphetamines, such as the 2C-I and DOI compounds. mdma.chnih.gov The aldehyde functional group serves as a key handle for introducing the amine side chain characteristic of these molecules. mdma.ch
Another research trajectory explores its role as a building block for novel materials and functional molecules. The iodo-substituent allows for its incorporation into larger molecular architectures through various cross-coupling reactions. This has potential applications in the development of new polymers, dyes, and other materials with specific electronic or optical properties.
Furthermore, the synthesis of this compound itself has been a subject of study, with various methods being developed and optimized. mdma.ch These synthetic efforts aim to improve yields, reduce byproducts, and utilize more environmentally benign reagents.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉IO₃ chemscene.com |
| Molecular Weight | 292.07 g/mol chemscene.comcymitquimica.com |
| Melting Point | 136-137 °C mdma.ch |
| Appearance | Pale-yellow crystals mdma.ch |
| CAS Number | 90064-47-4 chemscene.comchemicalbook.com |
Synthetic Preparation
A common laboratory synthesis of this compound starts from 1,4-dimethoxybenzene (B90301). The process involves the iodination of the aromatic ring followed by formylation.
One reported method involves the iodination of p-dimethoxybenzene with iodine monochloride in acetic acid to yield 2,5-diiodo-1,4-dimethoxybenzene. mdma.ch This intermediate is then treated with n-butyllithium followed by N-methylformanilide to introduce the aldehyde group, yielding this compound after workup and recrystallization. mdma.ch
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBIKUKMBJWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468112 | |
| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-47-4 | |
| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Iodo 2,5 Dimethoxybenzaldehyde
Electrophilic Iodination Strategies
Electrophilic iodination involves the introduction of an iodine atom onto an electron-rich aromatic ring through the attack of an electrophilic iodine species. For the synthesis of 4-Iodo-2,5-dimethoxybenzaldehyde, this can be accomplished by the direct iodination of 2,5-dimethoxybenzaldehyde (B135726) or by the iodination of a related precursor.
Direct Iodination of 2,5-Dimethoxybenzaldehyde
The direct introduction of an iodine atom to the 4-position of 2,5-dimethoxybenzaldehyde is a common and effective strategy. The methoxy (B1213986) groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions. The para-position (C4) is sterically more accessible and electronically favored, leading to the desired regioselectivity.
Various reagents and conditions have been developed for the regioselective iodination of 2,5-dimethoxybenzaldehyde. One effective method involves the use of stoichiometric amounts of iodine and silver nitrate (B79036) in methanol (B129727), which has been reported to yield this compound in 85% yield. While iodination with iodine monochloride has been reported to be unsuccessful, other approaches have shown more promise.
The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, while bromination of 2,5-dimethoxybenzaldehyde can lead to a mixture of isomers, specific iodination methods can favor the formation of the 4-iodo product. mdma.ch
| Iodinating Agent | Solvent | Yield of this compound | Reference |
|---|---|---|---|
| Iodine / Silver Nitrate | Methanol | 85% |
Oxidative iodination methods provide an alternative route for the synthesis of iodoarenes. These protocols often utilize a combination of an iodine source, such as elemental iodine or an iodide salt, and an oxidizing agent. acsgcipr.org The oxidant generates a more electrophilic iodine species in situ, which then reacts with the aromatic substrate.
For electron-rich arenes, a system of potassium iodide and 30% hydrogen peroxide in methanol in the presence of a strong acid can be an efficient method for oxidative iodination. organic-chemistry.org Another approach involves the use of molecular iodine in combination with (diacetoxyiodo)benzene (B116549) in methanol for the oxidative methyl esterification of aldehydes, which could be adapted for the iodination of aryl aldehydes. arkat-usa.org The use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid also provides a mild and efficient method for the regioselective iodination of methoxy-substituted aromatic compounds. organic-chemistry.org
| Oxidant/Iodine Source | Conditions | Key Features | Reference |
|---|---|---|---|
| KI / H₂O₂ | Methanol, strong acid | Efficient for electron-rich arenes | organic-chemistry.org |
| I₂ / (Diacetoxyiodo)benzene | Methanol | Generates iodonium (B1229267) ion in situ | arkat-usa.org |
| N-Iodosuccinimide (NIS) | Catalytic Trifluoroacetic acid | Mild conditions, short reaction times | organic-chemistry.org |
Iodination of Related Aromatic Precursors, e.g., p-dimethoxybenzene
An alternative to the direct iodination of the benzaldehyde (B42025) is the iodination of a more readily available or reactive precursor, such as p-dimethoxybenzene (1,4-dimethoxybenzene). The resulting iodo-substituted precursor can then be converted to the desired benzaldehyde.
For example, p-dimethoxybenzene can be iodinated using iodine monochloride in acetic acid. mdma.ch Another method involves the use of elemental iodine and 30% aqueous hydrogen peroxide. chem-soc.siresearchgate.net While this reaction reportedly fails under solvent-free conditions for p-dimethoxybenzene, conducting the reaction in water can lead to high conversion. chem-soc.sisciencemadness.org The diiodinated product, 2,5-diiodo-1,4-dimethoxybenzene, can be subsequently lithiated and then treated with a formylating agent to introduce the aldehyde group, yielding this compound. mdma.ch
Organometallic Approaches to Iodination
Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings. These methods often involve the generation of an organometallic intermediate that can then be quenched with an electrophilic iodine source.
Directed Ortho-Metalation and Iodination (e.g., via Butyllithium)
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, such as butyllithium (B86547), and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, in this case, an iodine source.
In the context of synthesizing this compound, a related substrate can be utilized. For instance, starting from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal, treatment with n-butyllithium at low temperatures generates an aryllithium intermediate via lithium-halogen exchange. prepchem.com This intermediate is then quenched with a solution of iodine in tetrahydrofuran (B95107) to yield 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) after acidic workup. prepchem.com While this example illustrates the principle for a different isomer, the DoM strategy can be adapted. The methoxy groups in 2,5-dimethoxybenzaldehyde can act as directing groups, although the aldehyde functionality can be reactive towards organolithium reagents and may require protection. harvard.edu
The general principle of DoM involves the interaction of a Lewis basic DMG with the Lewis acidic lithium of the organolithium reagent, leading to deprotonation at the sterically accessible and electronically activated ortho position. wikipedia.org
Precursor Halogen Exchange Methodologies
The aromatic Finkelstein reaction represents a significant methodology for the synthesis of aryl iodides from the more readily available aryl bromides or chlorides. thieme-connect.com This reaction is typically catalyzed by copper(I) or nickel(II) complexes and involves the exchange of a bromine or chlorine atom with iodine from an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). thieme-connect.comresearchgate.net
For the synthesis of this compound, a common precursor is 4-bromo-2,5-dimethoxybenzaldehyde. mdma.chsynquestlabs.comsciencemadness.org The conversion is effectively a nucleophilic aromatic substitution. The copper-catalyzed Finkelstein reaction, for instance, often utilizes copper(I) iodide (CuI) as a catalyst in the presence of a diamine ligand, such as N,N'-dimethylethylenediamine, in a solvent like 1,4-dioxane. thieme-connect.comorganic-chemistry.org The reaction mixture is typically heated to facilitate the exchange. thieme-connect.com Nickel-catalyzed variations have also been developed, offering mild reaction conditions and broad functional group tolerance. acs.org
Another approach involves a halogen-lithium exchange followed by iodination. For instance, 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal can be treated with n-butyllithium at low temperatures to form an organolithium intermediate. Subsequent reaction with iodine yields the corresponding iodo-compound. prepchem.com While this method is effective, the Finkelstein reaction is often preferred due to its milder conditions and avoidance of strongly basic organolithium reagents. thieme-connect.com
Characterization Techniques for Synthetic Validation in Research
Following synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for elucidating the molecular structure of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the aldehydic proton, the aromatic protons, and the methoxy group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring. rsc.orgchemicalbook.comchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the aldehyde group, the aromatic carbons (with the carbon bearing the iodine atom showing a characteristic shift), and the carbons of the methoxy groups. rsc.orghmdb.caresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde group, C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy groups, and C-I stretching. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern, which shows peaks for the loss of various groups like H, CHO, and OCH₃, further corroborates the structure. nist.govnist.govmiamioh.edudocbrown.info
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H NMR | Signals for aldehydic, aromatic, and methoxy protons with characteristic chemical shifts and coupling constants. rsc.org |
| ¹³C NMR | Peaks corresponding to carbonyl, aromatic (including C-I), and methoxy carbons. rsc.org |
| IR | Absorption bands for C=O, aromatic C-H, aldehydic C-H, and C-O stretching. |
| MS | Molecular ion peak and a specific fragmentation pattern. nih.gov |
Chromatographic Purity Assessment
Chromatographic techniques are vital for assessing the purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. ambeed.com To assess the purity of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (column) and mobile phase, the compound of interest can be separated from any impurities or unreacted starting materials. The purity is determined by comparing the area of the peak corresponding to the product with the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Gas chromatography is another effective method for purity analysis, particularly for volatile compounds. thermofisher.comfishersci.atmdpi.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The purity is calculated from the relative peak areas in the resulting chromatogram. thermofisher.com
| Chromatographic Purity Assessment for this compound | |
| Technique | Principle |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. |
| GC | Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase. mdpi.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Iodo 2,5 Dimethoxybenzaldehyde
Transformations at the Aldehyde Functionality
The aldehyde group in 4-iodo-2,5-dimethoxybenzaldehyde is a focal point for numerous synthetic transformations, allowing for the introduction of various functional groups and the construction of more complex molecular frameworks.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for the synthesis of amines from aldehydes. nih.govorganic-chemistry.org This reaction typically proceeds through the initial formation of an imine intermediate by the reaction of the aldehyde with an amine, which is then reduced to the corresponding amine. redalyc.orglibretexts.org For this compound, this process allows for the introduction of a nitrogen-containing functional group, a common feature in many biologically active molecules.
The reaction can be carried out in a single step by treating the aldehyde with an amine in the presence of a reducing agent. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). redalyc.orglibretexts.org The choice of amine and reducing agent can be tailored to achieve the desired product, ranging from primary to tertiary amines. nih.govlibretexts.org For instance, reaction with ammonia (B1221849) followed by reduction yields a primary amine, while reaction with a primary or secondary amine yields a secondary or tertiary amine, respectively. libretexts.org
A stepwise procedure, involving the pre-formation and isolation of the imine followed by its reduction, can also be employed. organic-chemistry.orgredalyc.org This approach can sometimes offer better control over the reaction and minimize the formation of byproducts. organic-chemistry.org
| Reactant | Reagent(s) | Product Type | Reference(s) |
| This compound | Amine, Reducing Agent (e.g., NaBH4) | Amine | redalyc.orglibretexts.org |
| This compound | Ammonia, Reducing Agent | Primary Amine | libretexts.org |
| This compound | Primary Amine, Reducing Agent | Secondary Amine | libretexts.org |
| This compound | Secondary Amine, Reducing Agent | Tertiary Amine | libretexts.org |
Condensation Reactions with Carbon Nucleophiles (e.g., Nitroalkanes)
The aldehyde group of this compound readily undergoes condensation reactions with carbon nucleophiles, such as nitroalkanes, in what is known as a Henry reaction or nitroaldol condensation. mdma.chsciencemadness.org This reaction is a valuable carbon-carbon bond-forming process that leads to the formation of β-nitro alcohols, which can be further transformed into other functional groups. sciencemadness.org
In a typical procedure, this compound is reacted with a nitroalkane, like nitroethane, in the presence of a base catalyst. mdma.ch Ammonium (B1175870) acetate (B1210297) is a commonly used catalyst for this transformation. mdma.chgoogle.com The reaction mixture is often heated to drive the condensation. mdma.ch The resulting product is a nitrostyrene (B7858105) derivative, specifically 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene when nitroethane is used. mdma.ch
These nitrostyrene derivatives are versatile intermediates. For example, the nitro group can be reduced to an amine, providing another route to substituted phenethylamines.
| Reactant | Reagent(s) | Product | Reference(s) |
| This compound | Nitroethane, Ammonium acetate | 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene | mdma.ch |
Derivatization to Oximes and Subsequent Nitrile Formation
The aldehyde functionality of this compound can be derivatized to form an oxime by reaction with hydroxylamine (B1172632). This reaction is a standard method for the protection or derivatization of aldehydes. The resulting oxime can then be dehydrated to yield a nitrile. This two-step process provides a pathway to convert the aldehyde group into a cyano group, which is a valuable synthetic precursor for various other functionalities, including carboxylic acids, amines, and amides.
The formation of the oxime is typically achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine. The subsequent dehydration of the oxime to the nitrile can be accomplished using a variety of dehydrating agents, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.
Olefination Reactions (e.g., Wittig-type processes)
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orglumenlearning.com This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (also known as a Wittig reagent). lumenlearning.commasterorganicchemistry.com The reaction is highly versatile and allows for the formation of a carbon-carbon double bond at the position of the original carbonyl group with high regioselectivity. lumenlearning.com
The phosphorus ylide is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base, such as n-butyllithium. lumenlearning.com The ylide then reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.commasterorganicchemistry.com
The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
| Reactant | Reagent(s) | Product Type | Reference(s) |
| This compound | Phosphorus Ylide (Wittig Reagent) | Alkene | organic-chemistry.orglumenlearning.commasterorganicchemistry.com |
Nucleophilic Additions to the Carbonyl (e.g., Grignard Reagents)
The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. organic-chemistry.orglibretexts.org This reaction is a fundamental method for the formation of carbon-carbon bonds and results in the synthesis of secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com
The Grignard reagent, typically an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbanionic portion adding to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to yield the corresponding secondary alcohol. libretexts.org The specific alcohol formed depends on the R group of the Grignard reagent used. For example, reaction with methylmagnesium bromide would yield 1-(4-iodo-2,5-dimethoxyphenyl)ethanol.
It is important to note that Grignard reagents are also strong bases and are incompatible with acidic functional groups. libretexts.orgmasterorganicchemistry.com
| Reactant | Reagent(s) | Product Type | Reference(s) |
| This compound | Grignard Reagent (R-MgX), Acid workup | Secondary Alcohol | organic-chemistry.orglibretexts.orgmasterorganicchemistry.com |
Oxidation and Reduction Chemistry of the Aldehyde Group
The aldehyde group of this compound can undergo both oxidation and reduction to yield other important functional groups.
Oxidation:
The aldehyde can be oxidized to the corresponding carboxylic acid, 4-iodo-2,5-dimethoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO4) in acidic or alkaline conditions. Other oxidizing agents such as chromium trioxide (CrO3) in the Jones reagent or silver oxide (Ag2O) can also be employed.
Reduction:
Conversely, the aldehyde group can be reduced to a primary alcohol, (4-iodo-2,5-dimethoxyphenyl)methanol. This reduction is typically accomplished using metal hydride reagents. researchgate.net Sodium borohydride (NaBH4) is a mild and selective reducing agent that is commonly used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but NaBH4 is generally sufficient and offers better functional group tolerance. libretexts.orgresearchgate.net
| Transformation | Reagent(s) | Product | Reference(s) |
| Oxidation | Potassium permanganate (KMnO4) | 4-Iodo-2,5-dimethoxybenzoic acid | |
| Reduction | Sodium borohydride (NaBH4) | (4-Iodo-2,5-dimethoxyphenyl)methanol |
Reactivity at the Aryl-Iodine Bond
The aryl-iodine bond in this compound is a key site of chemical reactivity, enabling a variety of transformations that are fundamental to its application in organic synthesis. The nature of this bond, influenced by the electronic effects of the substituents on the aromatic ring, dictates its susceptibility to different reaction pathways.
Nucleophilic Aromatic Substitution Considerations for Halogenated Dimethoxybenzaldehydes
Nucleophilic aromatic substitution (SNAr) is a significant reaction class for functionalizing aromatic rings. diva-portal.org In the context of halogenated dimethoxybenzaldehydes, the feasibility of an SNAr reaction is influenced by the nature of the halogen and the presence of activating groups on the aromatic ring. Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is crucial.
The accepted mechanism for many SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex. diva-portal.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For halogenated dimethoxybenzaldehydes, the presence of two electron-donating methoxy (B1213986) groups would typically deactivate the ring towards traditional SNAr reactions. The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, making iodide a less favorable leaving group under these conditions.
However, alternative pathways for substitution exist, such as those involving benzyne (B1209423) intermediates (elimination-addition mechanism). youtube.com This mechanism is favored in the absence of strong electron-withdrawing groups and involves the formation of a highly reactive aryne intermediate. youtube.comnih.gov
Organometallic Transformations Involving Aryl Iodides (e.g., Halogen-Metal Exchange)
The aryl-iodine bond in this compound is particularly amenable to organometallic transformations, most notably halogen-metal exchange reactions. wikipedia.orgias.ac.in This reaction is a powerful tool for the synthesis of organometallic reagents, which are versatile intermediates in organic synthesis. ias.ac.in
Halogen-Metal Exchange:
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This process is particularly efficient for aryl iodides and is commonly used to prepare organolithium reagents. wikipedia.orgharvard.edu The general reaction involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgias.ac.in The exchange rate follows the trend I > Br > Cl, making aryl iodides highly reactive substrates for this transformation. princeton.edu
A key application of this reaction is the generation of a lithiated arene species, which can then react with various electrophiles. wikipedia.org For instance, the reaction of this compound with butyllithium (B86547) would yield the corresponding aryllithium intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent at the 4-position. A documented synthesis of this compound itself utilizes a halogen-metal exchange reaction starting from 2,5-diiodo-1,4-dimethoxybenzene. mdma.ch
The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway, potentially involving a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu Kinetic studies support a mechanism where the carbanion of the organolithium reagent attacks the halogen atom of the aryl halide. wikipedia.org
Below is a table summarizing key aspects of halogen-metal exchange reactions:
Table 1: Key Features of Halogen-Metal Exchange Reactions
| Feature | Description |
| Reactants | Aryl or vinyl halide (iodides and bromides are most common) and an organometallic reagent (typically an organolithium). wikipedia.org |
| Products | A new organometallic species and an organic halide. wikipedia.org |
| Reactivity Trend | The rate of exchange is generally I > Br > Cl. princeton.edu |
| Mechanism | Believed to proceed via a nucleophilic attack on the halogen, possibly through an "ate-complex". wikipedia.orgharvard.edu |
| Applications | Preparation of organolithium and Grignard reagents, which are precursors for a wide range of functionalizations. wikipedia.org |
Regioselectivity and Chemoselectivity in Reactions Involving this compound
The presence of multiple functional groups and reactive sites in this compound—the aldehyde, the aryl-iodine bond, and the methoxy-substituted aromatic ring—raises important questions of regioselectivity and chemoselectivity in its reactions.
Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, this is particularly relevant in reactions that could potentially occur at different positions on the aromatic ring. For instance, in halogen-metal exchange, the exchange occurs specifically at the C-I bond, demonstrating high regioselectivity. ias.ac.in Similarly, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (aldehyde, methoxy groups, and iodine) would determine the position of the incoming electrophile.
Chemoselectivity is the preferential reaction of one functional group over others. This compound possesses an aldehyde group and an aryl-iodine bond, both of which are reactive towards certain reagents. For example, organolithium reagents can react with both the aldehyde (nucleophilic addition) and the aryl-iodine bond (halogen-metal exchange). sciencemadness.org The outcome of the reaction often depends on the specific reagents and reaction conditions. For instance, halogen-metal exchange is typically a very fast reaction, often faster than nucleophilic addition to the aldehyde, especially at low temperatures. wikipedia.orgharvard.edu
The following table provides examples of how regioselectivity and chemoselectivity are manifested in reactions of substituted benzaldehydes.
Table 2: Regio- and Chemoselectivity in Reactions of Substituted Benzaldehydes
| Reaction Type | Substrate Example | Reagent | Outcome | Selectivity Aspect |
| Halogen-Metal Exchange | 4-Bromo-2,5-dimethoxybenzaldehyde | n-Butyllithium | Formation of the 4-lithio-2,5-dimethoxybenzaldehyde intermediate. | High regioselectivity for the C-Br bond. Chemoselectivity over the aldehyde group. sciencemadness.org |
| Aldol Condensation | 2,5-Dimethoxybenzaldehyde (B135726) | Acetone, NaOH | Formation of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org | The reaction occurs chemoselectively at the aldehyde carbonyl group. orientjchem.orgresearchgate.net |
| Friedel-Crafts Acylation | 4-Bromo-2,5-dimethoxybenzaldehyde | Acyl chloride, AlCl₃ | Generally predicted to be unsuccessful due to the deactivating effect of the aldehyde group. sciencemadness.org | The aldehyde group's deactivating nature influences the chemoselectivity of the reaction. sciencemadness.org |
Strategic Applications of 4 Iodo 2,5 Dimethoxybenzaldehyde in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmacologically Significant Phenethylamines
The structural framework of 4-iodo-2,5-dimethoxybenzaldehyde is foundational for the synthesis of a class of pharmacologically important phenethylamines. These compounds are of significant interest in medicinal chemistry and neuropharmacology due to their interactions with various receptor systems in the central nervous system.
A primary application of this compound is its role as a key precursor in the synthesis of 4-iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I. usdoj.gov The synthesis typically involves a Henry reaction, where the aldehyde group of this compound reacts with a nitroalkane, such as nitroethane, in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). mdma.ch This condensation reaction forms a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group to an amine yields the target phenethylamine (B48288), 2C-I. mdma.ch
This synthetic route is adaptable, allowing for the introduction of various substituents on the phenethylamine backbone, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. nih.gov These studies are crucial for understanding how subtle molecular modifications influence the pharmacological properties of the resulting compounds. nih.gov
Table 1: Key Reaction in the Synthesis of 2C-I from this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Condensation | This compound, Nitroethane | Ammonium acetate, Heat | 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene |
| 2. Reduction | 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene | e.g., Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation | 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) |
Beyond the synthesis of specific phenethylamines like 2C-I, this compound is instrumental in creating a wide array of structurally diverse amine scaffolds. The aldehyde functionality readily participates in various carbon-nitrogen bond-forming reactions, including reductive amination. This allows for the introduction of a multitude of primary and secondary amine groups, leading to the generation of novel phenethylamine derivatives.
Furthermore, the iodine atom on the aromatic ring provides a reactive handle for cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic methods enable the introduction of a vast range of substituents at the 4-position of the phenyl ring, dramatically increasing the structural diversity of the resulting amine scaffolds. This versatility is of paramount importance in the exploration of new chemical space for drug discovery. nih.gov
Building Block for Novel Aromatic Nitriles and Heterocycles
The reactivity of the aldehyde group in this compound extends to its conversion into other functional groups, such as nitriles. The transformation of the aldehyde to a nitrile can be achieved through various methods, including reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration.
The resulting 4-iodo-2,5-dimethoxybenzonitrile is a valuable intermediate for the synthesis of various heterocyclic compounds. The nitrile group can undergo cycloaddition reactions or be hydrolyzed to a carboxylic acid, which can then be used in further synthetic transformations to construct complex heterocyclic systems. The presence of the iodo group continues to offer opportunities for further functionalization via cross-coupling reactions. sciencemadness.org
Intermediate in the Development of Advanced Materials
The unique electronic and structural properties of molecules derived from this compound make it a relevant intermediate in the development of advanced materials. The substituted benzene (B151609) ring can be incorporated into larger conjugated systems, which are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic ring, a process facilitated by the reactivity of the iodo group, is a key advantage. For instance, N-benzyl substitution of phenethylamines derived from this aldehyde has been shown to significantly enhance affinity at certain receptors, indicating the potential for creating highly potent and selective molecules. nih.gov
Contribution to Complex Molecule Synthesis in Medicinal Chemistry and Drug Discovery
The versatility of this compound as a building block makes it a significant contributor to the synthesis of complex molecules with potential therapeutic applications.
In the field of medicinal chemistry, the design and synthesis of novel compounds are driven by the need for new therapeutic agents with improved efficacy and safety profiles. This compound provides a scaffold that can be systematically modified to explore interactions with biological targets. nih.gov
The phenethylamine derivatives synthesized from this aldehyde, for example, have been investigated for their activity at serotonin (B10506) receptors. usdoj.govnih.gov By systematically altering the substituents on the aromatic ring and the amine, medicinal chemists can fine-tune the pharmacological properties of these molecules, leading to the identification of lead compounds for the development of new drugs.
Research Tools in Neuropharmacology (via its derivatives)
This compound serves as a critical starting material in the synthesis of a range of powerful and selective research tools for neuropharmacology. Its chemical structure provides a versatile scaffold for the creation of derivatives that are instrumental in probing the function and dysfunction of the central nervous system, particularly the serotonergic system. The primary utility of these derivatives lies in their interaction with serotonin receptors, most notably the 5-HT₂A subtype.
The 5-HT₂A receptors, which are G-protein-coupled receptors, are widely distributed throughout the central nervous system, including in the cerebral cortex, hippocampus, and amygdala. nih.gov They are implicated in a vast array of physiological and cognitive processes, such as learning, memory, and mood regulation, as well as in the pathophysiology of several psychiatric conditions like schizophrenia, depression, and obsessive-compulsive disorder. nih.gov Consequently, molecules that can selectively target these receptors are invaluable for both basic research and drug development.
One of the most prominent derivatives synthesized from this compound is 2,5-dimethoxy-4-iodoamphetamine (DOI). wikipedia.orgresearchgate.net DOI is a potent and selective agonist for the 5-HT₂A and 5-HT₂C receptors. wikipedia.org Due to its accessibility for scientific research, it has become a standard pharmacological tool. wikipedia.org For instance, DOI is frequently used in animal models to investigate the behavioral and neurochemical effects of 5-HT₂A receptor activation. A key model is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for the hallucinogenic effects of substances in humans. nih.govnih.gov Studies have shown that DOI reliably induces the HTR, and this effect is mediated by its agonist activity at 5-HT₂A receptors. nih.govnih.govregulations.gov
Furthermore, the iodo-substituent in these molecules allows for the convenient introduction of a radioisotope, leading to the development of radioligands for in-vivo imaging techniques such as Positron Emission Tomography (PET) and for in-vitro receptor binding assays. nih.govresearchgate.net For example, [¹²⁵I]-R-(−)-DOI, the more active stereoisomer of DOI, is utilized as a radioligand to map the distribution and density of 5-HT₂A receptors in the brain. wikipedia.orgresearchgate.net More advanced PET ligands, such as [¹¹C]CIMBI-5 (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine), have been developed from precursors related to this compound. nih.gov These agonist radioligands are particularly valuable as they are thought to bind to the high-affinity functional state of the receptor, which is more relevant to intracellular signaling in disease states. nih.gov
Another significant class of derivatives synthesized from this benzaldehyde (B42025) are the N-benzylphenethylamines, often referred to as the "NBOMe" series. For example, 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) is a superpotent 5-HT₂A receptor agonist. nih.govresearchgate.net N-benzyl substitution has been shown to markedly increase the affinity of phenethylamine hallucinogens for the 5-HT₂A receptor. nih.gov Research on compounds like 25I-NBOMe helps to further elucidate the structure-activity relationships of ligands targeting this receptor. nih.govresearchgate.net Neurochemical studies have indicated that the effects of 25I-NBOMe are linked to an increase in extracellular glutamate (B1630785) levels mediated by cortical 5-HT₂A receptors. researchgate.net
The application of these derivatives extends to studying their potential interactions with other neurotransmitter systems and their effects on complex behaviors. For example, research has explored the effects of DOI on alcohol consumption in animal models, finding that it can dose-dependently reduce ethanol (B145695) intake and preference. nih.govnih.gov Such studies provide insights into the role of the serotonergic system in substance use disorders and may help identify novel therapeutic targets. nih.gov
Conclusion and Future Research Directions in 4 Iodo 2,5 Dimethoxybenzaldehyde Chemistry
Recapitulation of Key Synthetic and Application Advancements
4-Iodo-2,5-dimethoxybenzaldehyde has solidified its position as a crucial intermediate in organic synthesis. Its preparation is most commonly achieved through the direct iodination of 2,5-dimethoxybenzaldehyde (B135726). mdma.ch This transformation can be effectively carried out using various iodinating agents, with iodine monochloride in acetic acid being a prominent example. mdma.ch The starting material, 2,5-dimethoxybenzaldehyde, is itself accessible through several synthetic routes, including the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288) followed by methylation. chemicalbook.comscribd.comcqu.edu.cn
The synthetic utility of this compound is rooted in the reactivity of its functional groups: the aldehyde, the aryl iodide, and the dimethoxy-substituted ring. chemscene.com The aldehyde group serves as a versatile handle for a variety of transformations, including condensations, reductions, and oxidations, enabling the construction of complex molecular frameworks. bloomtechz.com The carbon-iodine bond is particularly valuable for its participation in cross-coupling reactions, such as the Wurtz-Fittig reaction, allowing for the formation of new carbon-carbon bonds. sciencemadness.org This capability has been exploited in the synthesis of a range of derivatives. mdma.ch
Identification of Unexplored Synthetic Avenues
While current synthetic methods are effective, there is room for the exploration of greener and more efficient synthetic strategies. The development of catalytic systems that avoid the use of stoichiometric and potentially hazardous reagents would be a significant advancement. For instance, the use of environmentally benign oxidants like oxygen or air in conjunction with a catalyst for the synthesis of the precursor 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269) has been reported as a green alternative. patsnap.com
Prospects for Novel Derivatization and Functionalization
The presence of multiple reactive sites on the this compound molecule offers numerous opportunities for novel derivatization. The aldehyde functionality can be converted into a wide range of other groups, such as alkenes via the Wittig reaction or secondary alcohols through Grignard addition. bloomtechz.com These transformations can be used to introduce a variety of substituents and build molecular complexity.
The aryl iodide presents a key site for the introduction of diverse functionalities through cross-coupling chemistry. Beyond simple alkyl or aryl groups, more complex moieties, including those with specific electronic or biological properties, could be appended. The interplay between the electron-donating methoxy (B1213986) groups and the iodine substituent influences the reactivity of the aromatic ring, a feature that could be further exploited in the design of novel transformations.
Future Contributions to Chemical Biology and Material Sciences
The structural motif of 2,5-dimethoxybenzaldehyde is a component of various biologically active compounds and serves as an intermediate in the synthesis of pharmaceuticals. bloomtechz.comgoogle.com Consequently, derivatives of this compound hold significant potential for applications in chemical biology. The ability to readily introduce a wide range of substituents via the iodo group allows for the creation of libraries of compounds for screening against biological targets. These derivatives could serve as probes to investigate biological processes or as lead compounds in drug discovery programs.
In the field of material sciences, the rigid, aromatic core of this compound and its derivatives makes them attractive building blocks for the construction of novel organic materials. The introduction of extended π-systems through cross-coupling reactions could lead to materials with interesting photophysical or electronic properties, with potential applications in areas such as organic electronics. The versatility of the aldehyde and iodo functionalities allows for the incorporation of these units into polymers and other macromolecular structures, opening avenues for the development of new functional materials. bloomtechz.com
Q & A
Q. What synthetic routes are commonly employed for 4-Iodo-2,5-dimethoxybenzaldehyde, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves halogenation or functional group interconversion. For example, iodination of 2,5-dimethoxybenzaldehyde derivatives using iodine monochloride (ICl) or electrophilic substitution under controlled conditions (e.g., low temperature to minimize side reactions). Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve iodine incorporation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from byproducts like di-iodinated species .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aldehyde proton (~10 ppm) and methoxy group signals (~3.8–4.0 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Iodine’s inductive effect deshields adjacent carbons (e.g., C-4 in the benzene ring) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 292.07) and isotopic pattern from iodine .
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation (iodine’s susceptibility to UV light) .
- Temperature : Long-term stability tests at 4°C vs. room temperature, monitored via HPLC purity checks .
- Moisture Control : Use desiccants (silica gel) to avoid aldehyde hydration .
Advanced Research Questions
Q. How does the electronic environment of the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to brominated analogs?
- Methodological Answer : Iodine’s larger atomic radius and lower electronegativity enhance oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:
- Reactivity Comparison : Iodine accelerates coupling kinetics vs. bromine but may require lower catalyst loading .
- Byproduct Analysis : Monitor for dehalogenation using GC-MS or TLC .
- Computational Modeling : DFT studies predict charge distribution at C-I to explain regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., antimicrobial vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic ranges .
- Structural-Activity Relationships (SAR) : Modify methoxy/aldehyde groups and compare bioactivity (e.g., methyl ether vs. hydroxyl derivatives) .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify confounding variables (e.g., assay protocols) .
Q. How can researchers design this compound derivatives for targeted drug delivery systems?
- Methodological Answer :
- Functionalization : Introduce PEG chains or peptide ligands via reductive amination of the aldehyde group .
- Prodrug Synthesis : Mask the aldehyde as an acetal to enhance bioavailability, with pH-sensitive release in target tissues .
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to receptors like GPCRs .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How can researchers reconcile conflicting data on polar vs. nonpolar solvent compatibility?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (shake-flask method) in solvents like DMSO, ethanol, and chloroform .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters .
- Purity Verification : Contaminants (e.g., residual iodide salts) may skew results; validate via elemental analysis .
Safety and Handling
Q. What precautions are necessary when handling this compound given its structural analogs’ regulatory status?
- Methodological Answer :
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) .
- Regulatory Compliance : Track analogs (e.g., 25I-NBOMe) listed in controlled substance acts to avoid legal issues .
- First Aid Protocols : Immediate eye/skin flushing with water for exposure, per GHS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
